molecular formula C14H24N4O3 B1482076 tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 2098109-28-3

tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B1482076
CAS No.: 2098109-28-3
M. Wt: 296.37 g/mol
InChI Key: OXTIFZDORIGBTO-UHFFFAOYSA-N
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Description

Tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H24N4O3 and its molecular weight is 296.37 g/mol. The purity is usually 95%.
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Biological Activity

tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound features a piperidine ring, a triazole moiety, and a tert-butyl ester group, which contribute to its unique properties and applications in medicinal chemistry and materials science.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Initiated from suitable precursors through cyclization reactions.
  • Introduction of the Triazole Moiety : Achieved via click chemistry, often involving azide and alkyne precursors.
  • Hydroxymethylation : The hydroxymethyl group is introduced using formaldehyde or other hydroxymethylating agents.
  • Esterification : The final step involves esterification with tert-butyl chloroformate to yield the desired compound.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The triazole ring may participate in reduction reactions under specific conditions.
  • Substitution : Nucleophilic substitution reactions can occur at the hydroxymethyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • The triazole ring can modulate enzyme or receptor activity, influencing various biochemical pathways.
  • The piperidine structure may enhance binding affinity and stability in interactions with biological targets.

Pharmacological Studies

Research indicates that compounds similar to this one exhibit significant pharmacological activities. For instance:

  • Inhibition studies suggest potential effects on pathways related to neurodegenerative diseases. Compounds with similar structures have shown promise in inhibiting β-secretase and acetylcholinesterase, both critical in Alzheimer's disease pathology .

Table 1: Comparative Biological Activities of Related Compounds

CompoundTargetIC50 (μM)Biological Effect
M4β-secretase15.4Prevents amyloid aggregation
M4Acetylcholinesterase0.17Enhances cholinergic signaling

Neuroprotective Effects

In vitro studies have demonstrated that compounds related to this compound can protect astrocytes from toxicity induced by amyloid beta peptides. These studies reported a significant increase in cell viability when treated with such compounds compared to controls .

In Vivo Studies

In vivo models have been used to assess the efficacy of similar compounds against neurodegenerative conditions. Although some studies indicate moderate protective effects against neuroinflammation and oxidative stress, further research is needed to establish their clinical relevance .

Properties

IUPAC Name

tert-butyl 3-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-14(2,3)21-13(20)17-6-4-5-11(7-17)8-18-9-12(10-19)15-16-18/h9,11,19H,4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTIFZDORIGBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
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tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
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tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
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tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

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